Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate
CAS No.: 32149-27-2
Cat. No.: VC4267130
Molecular Formula: C11H9BrO3
Molecular Weight: 269.094
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32149-27-2 |
|---|---|
| Molecular Formula | C11H9BrO3 |
| Molecular Weight | 269.094 |
| IUPAC Name | methyl (E)-4-(4-bromophenyl)-4-oxobut-2-enoate |
| Standard InChI | InChI=1S/C11H9BrO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3/b7-6+ |
| Standard InChI Key | COBOPPYUVABISM-VOTSOKGWSA-N |
| SMILES | COC(=O)C=CC(=O)C1=CC=C(C=C1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate adopts a planar geometry due to conjugation between the α,β-unsaturated ketone and the aromatic ring. The (2E) configuration ensures the ester and ketone groups are trans to each other, optimizing orbital overlap for resonance stabilization . The bromine atom at the para position of the phenyl ring enhances electrophilicity, facilitating nucleophilic attacks at the β-carbon of the enone system .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 269.09 g/mol | |
| Density | 1.413 g/cm³ | |
| Boiling Point | 362.5°C at 760 mmHg | |
| Melting Point | 109–112°C | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
The compound’s infrared (IR) spectrum shows characteristic peaks at 1722 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (ketone C=O) . Nuclear magnetic resonance (NMR) data reveal distinct signals:
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NMR (CDCl₃): δ 3.87 (s, 3H, OCH₃), 7.31 (d, Hz, 1H, CH=CH), 7.43–7.50 (m, 4H, Ar-H), 7.74 (d, Hz, 1H, CH=CH) .
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NMR: δ 53.1 (OCH₃), 120.1 (CH=CH), 131.2 (Ar-C), 147.2 (C=O), 164.7 (C-Br) .
Synthesis and Optimization
Conventional Synthesis Routes
The compound is typically synthesized via a two-step process:
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Aldol Condensation: 4-Bromobenzaldehyde reacts with methyl pyruvate in the presence of a base (e.g., KOH) to form potassium (E)-4-(4-bromophenyl)-2-oxobut-3-enoate .
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Esterification: The potassium salt is treated with acetyl chloride in methanol, yielding the final product with a 66% isolated yield .
The reaction mechanism involves deprotonation of methyl pyruvate to form an enolate, which attacks the aldehyde carbonyl. Subsequent elimination generates the α,β-unsaturated intermediate .
Industrial-Scale Production
Continuous flow reactors are preferred for large-scale synthesis due to enhanced heat transfer and reaction control. Automated systems maintain optimal conditions (temperature: 60–80°C, residence time: 20–30 minutes), achieving >90% conversion rates. Catalytic improvements, such as using ionic liquids or microwave assistance, reduce side reactions and improve purity .
Biological Activities and Mechanisms
Antimicrobial Properties
Methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate exhibits broad-spectrum antimicrobial activity:
| Microorganism | MIC (µg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Candida albicans | 50.0 |
The bromophenyl group enhances membrane permeability, enabling disruption of bacterial cell walls. Computational studies suggest inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .
Industrial and Synthetic Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the enone system yields analogs with COX-2 selectivity .
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Antiviral Agents: Coupling with heterocycles (e.g., pyrimidines) produces inhibitors of viral proteases .
Polymer Chemistry
Its α,β-unsaturated structure enables incorporation into conjugated polymers for organic electronics. Copolymers with thiophene exhibit tunable bandgaps (2.1–2.4 eV), suitable for photovoltaic applications .
Comparative Analysis with Halogenated Analogs
| Compound | Reactivity (Relative) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate | 1.00 | 12.5 (S. aureus) |
| Methyl (2E)-4-(4-Chlorophenyl)-4-oxobut-2-enoate | 0.85 | 25.0 (S. aureus) |
| Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate | 1.20 | 6.25 (S. aureus) |
The bromine atom balances electronegativity and leaving-group ability, optimizing bioactivity and synthetic utility.
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